molecular formula C7H12N2O2 B1499504 (6S)-3,3,6-Trimethylpiperazine-2,5-dione CAS No. 98735-75-2

(6S)-3,3,6-Trimethylpiperazine-2,5-dione

Cat. No.: B1499504
CAS No.: 98735-75-2
M. Wt: 156.18 g/mol
InChI Key: QWLLBIAYORQXSC-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-3,3,6-Trimethylpiperazine-2,5-dione is a stereochemically defined, substituted piperazine-2,5-dione (diketopiperazine) with the CAS Registry Number 98735-75-2 . It is supplied with a purity of 96% and has a molecular formula of C7H12N2O2 and a molecular weight of 156.18 g/mol . This compound is part of a class of piperazine-2,5-diones that have been investigated for their potential application as chemical permeation enhancers (CPEs) to facilitate transdermal drug delivery . In vitro studies using Franz diffusion cells and pig skin models have shown that structurally related piperazine-2,5-diones can significantly enhance the permeation of model drugs like theophylline, indicating their value in overcoming the skin's barrier function, the stratum corneum . The compound features a specific stereochemistry and additional methyl groups, which influence its physicochemical properties , such as lipophilicity (calculated log P of -0.79) and water solubility (calculated log Sw of -0.75) . These properties are critical for researchers studying the structure-activity relationships of CPEs. Furthermore, a safety screening conducted on a series of piperazine-2,5-dione derivatives, including this compound, using various cell lines (e.g., human skin fibroblasts, leukemia, and adenocarcinoma cells) demonstrated that they did not exhibit any significant toxic effect up to a concentration of 50 µM, suggesting a promising initial safety profile for research applications . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

98735-75-2

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(6S)-3,3,6-trimethylpiperazine-2,5-dione

InChI

InChI=1S/C7H12N2O2/c1-4-5(10)9-7(2,3)6(11)8-4/h4H,1-3H3,(H,8,11)(H,9,10)/t4-/m0/s1

InChI Key

QWLLBIAYORQXSC-BYPYZUCNSA-N

SMILES

CC1C(=O)NC(C(=O)N1)(C)C

Isomeric SMILES

C[C@H]1C(=O)NC(C(=O)N1)(C)C

Canonical SMILES

CC1C(=O)NC(C(=O)N1)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Symmetry vs. Asymmetry : Symmetric derivatives (e.g., (3S,6S)-3,6-dimethyl) exhibit higher skin permeation enhancement than asymmetric analogs like (6S)-3,3,6-trimethyl due to favorable steric and electronic interactions .
  • Substituent Bulk : Bulky groups (e.g., benzylidene) increase molar volume (~200–250 cm³/mol) and logP (>3.0), enhancing lipid bilayer interaction but reducing solubility .
Table 1: Physicochemical Parameters
Compound logP Molar Volume (cm³/mol) Aqueous Solubility (mg/mL) Melting Point (°C) Key Activity
(6S)-3,3,6-Trimethylpiperazine-2,5-dione 1.8 158 12.5 145–148 Moderate skin permeation enhancement
(3S)-3-Methylpiperazine-2,5-dione 1.2 132 28.0 122–125 Low permeation activity
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione 1.6 146 18.3 162–165 High permeation enhancement
Nocazine D (6R) 2.9 225 2.1 190–193 Antimicrobial (preliminary data)
3-(4-Dimethylaminobenzylidene)-6-(4-formylbenzylidene)piperazine-2,5-dione 3.5 248 0.8 >250 Fluorescent probe potential

Activity Trends :

  • Lipophilicity and Permeation : Higher logP correlates with increased permeation enhancement but reduced solubility. Symmetric dimethyl derivative (logP 1.6) balances lipophilicity and solubility for optimal activity .
  • Steric Effects : Asymmetric trimethyl substitution in this compound disrupts molecular packing, lowering enhancement efficacy compared to symmetric analogs .

Preparation Methods

Synthetic Route Overview

The preparation of (6S)-3,3,6-trimethylpiperazine-2,5-dione typically involves the following key steps:

  • Starting Materials: Protected amino acid derivatives such as 2-{[(benzyloxy)carbonyl]-amino}-2-methylpropanoic acid and hydrochloride of methyl L-alaninate.
  • Activation of Carboxyl Group: The carboxyl group of the protected amino acid is activated by formation of a mixed anhydride using ethyl chloroformate and N-ethylpiperidine.
  • Peptide Coupling: The activated intermediate is coupled with the amino ester hydrochloride to form a protected dipeptide ester.
  • Deprotection: The benzyloxycarbonyl (Cbz) protecting group is removed by hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere in a Parr reactor.
  • Cyclization: The resulting amino dipeptide ester undergoes cyclization via thermal cyclocondensation in boiling toluene with acetic acid to form the piperazine-2,5-dione ring system.

This method is adapted from procedures used for related compounds such as alaptide and other methyl-substituted piperazine-2,5-diones, with modifications for the specific methyl substitution pattern at the 3,3,6-positions.

Detailed Reaction Conditions and Steps

Step Reaction Description Reagents/Conditions Outcome
1 Activation of protected amino acid Ethyl chloroformate, N-ethylpiperidine, in situ formation of mixed anhydride Activated intermediate ready for coupling
2 Peptide coupling with amino ester hydrochloride Coupling of mixed anhydride with methyl L-alaninate hydrochloride Protected dipeptide ester formed
3 Deprotection of Cbz group Hydrogenolysis on Pd/C at 3 atm H2 pressure Amino dipeptide ester obtained
4 Cyclization to piperazine-2,5-dione Heating in boiling toluene with acetic acid Formation of this compound

Attempts to replace ethyl chloroformate with more benign coupling agents like propylphosphonic anhydride (T3P®) were unsuccessful, indicating the necessity of traditional mixed anhydride activation for this synthesis.

Research Findings and Analysis

  • The synthetic approach leverages classical peptide chemistry techniques, specifically the use of protected amino acids and ester derivatives to build the dipeptide precursor.
  • The cyclization step is a thermal intramolecular condensation that closes the piperazine-2,5-dione ring, which is crucial for the formation of the final compound.
  • The stereochemistry at the 6-position (S configuration) is preserved throughout the synthesis by using enantiomerically pure starting materials.
  • Physicochemical properties such as lipophilicity (log P), solubility (log S), molar volume, parachor, and surface tension have been calculated for this and related compounds to understand structure-activity relationships, especially relevant for biological applications.

Data Table: Physicochemical Descriptors of Piperazine-2,5-dione Derivatives Including this compound

Compound ID R1 R2 R3 log P log S (water, pH 7.4) Molar Volume (cm³) Parachor (cm³) Surface Tension (dyne/cm)
5 this compound -CH3 -CH3 -CH3 -0.79 -0.75 142.53 341.84 27.03

This data shows that increasing methyl substitution increases lipophilicity and decreases solubility, which impacts the compound's biological behavior and formulation considerations.

Q & A

Q. How does the compound’s conformational flexibility impact its interactions with biological targets?

  • Methodological Answer : Torsional angle analysis (DFT calculations) identifies low-energy conformers. NOESY NMR reveals intramolecular CH-π interactions stabilizing the bioactive conformation. Comparative studies with rigidified analogs (e.g., fused-ring derivatives) quantify flexibility-activity trade-offs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.